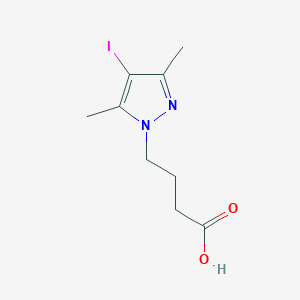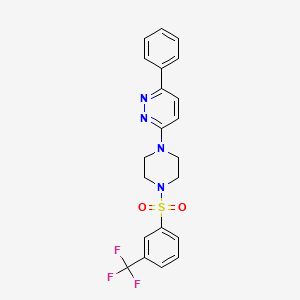
3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a synthetic organic compound known for its complexity and utility in various fields, including medicinal chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic synthesis. The process often begins with the formation of the pyridazine core, followed by the introduction of the phenyl group at the 3-position and the trifluoromethyl-phenyl-sulfonyl-piperazine moiety at the 6-position. Key reagents may include pyridazine derivatives, phenylboronic acids, and sulfonyl chlorides, with palladium-catalyzed cross-coupling reactions being pivotal.
Industrial Production Methods: In industrial settings, the production scale-up requires optimizing reaction conditions to ensure high yields and purity. Solvent selection, reaction temperature, and time must be carefully controlled. Continuous flow chemistry might be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: It can undergo oxidation to introduce new functional groups or alter existing ones.
Reduction: Reduction reactions can modify the sulfonyl group or other reactive centers.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents at specific positions on the aromatic rings.
Oxidation: Often achieved using agents like potassium permanganate or hydrogen peroxide.
Reduction: Typically involves reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizes reagents like halogenated compounds and bases for nucleophilic substitution, or acids for electrophilic substitution.
Major Products: The major products formed depend on the specific reactions:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Could lead to the formation of amines or other reduced derivatives.
Substitution: Results in a variety of substituted analogs of the parent compound.
科学的研究の応用
Biology: In biological research, this compound may serve as a ligand for studying enzyme interactions and protein binding. Its unique structure allows for the exploration of biochemical pathways and mechanisms.
Medicine: Medicinal chemistry applications include its potential use as a pharmacophore for developing new drugs. Its ability to interact with biological targets makes it valuable in drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: In industry, it may be utilized in the synthesis of specialty chemicals, including advanced polymers and materials with unique properties, such as improved thermal stability or electronic characteristics.
作用機序
Molecular Targets and Pathways: The mechanism of action of 3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine typically involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and sulfonyl groups play crucial roles in enhancing binding affinity and specificity. The compound may inhibit or modulate the activity of these targets, leading to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds: Similar compounds include other pyridazine derivatives with different substituents. Examples:
3-Phenyl-6-(4-piperazin-1-yl)pyridazine
3-(Trifluoromethyl)-6-(4-piperazin-1-yl)pyridazine
Uniqueness: What sets 3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine apart is its combination of trifluoromethyl and sulfonyl groups, which confer unique chemical and biological properties. This dual functionality enhances its potential in various applications, making it a standout molecule for research and industrial uses.
That covers the essentials of this compound. This complex compound certainly packs a punch with its diverse applications and unique characteristics.
特性
IUPAC Name |
3-phenyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2S/c22-21(23,24)17-7-4-8-18(15-17)31(29,30)28-13-11-27(12-14-28)20-10-9-19(25-26-20)16-5-2-1-3-6-16/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNFJLXCDSGMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(4-ethoxyphenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2908249.png)
![methyl 1-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoyl)piperidine-4-carboxylate](/img/structure/B2908252.png)
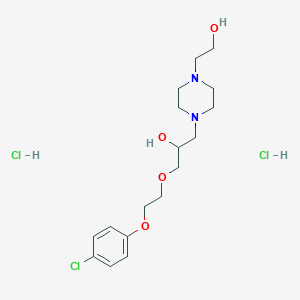
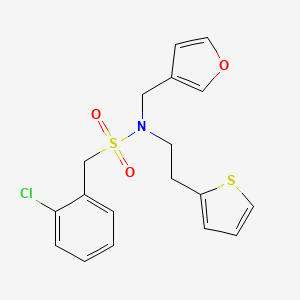
![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2908256.png)
![2-methyl-4-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2908257.png)
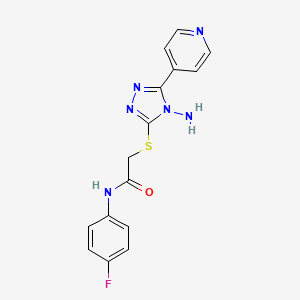
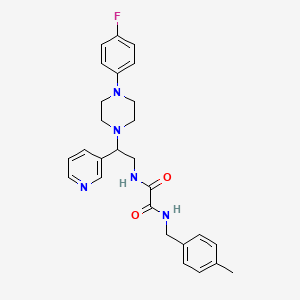
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2908262.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2908265.png)
![5-(DIMETHYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2908266.png)
![13-nitro-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene](/img/structure/B2908267.png)
